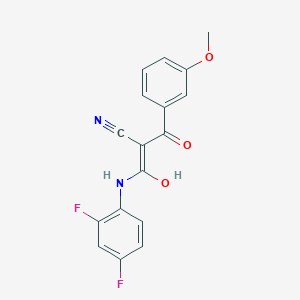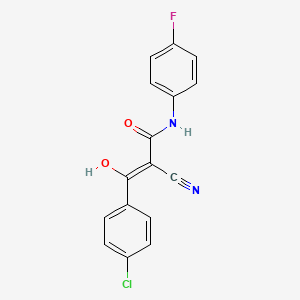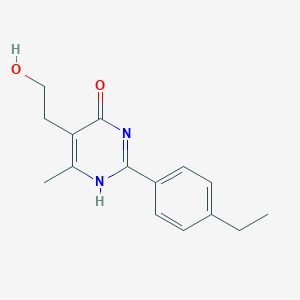
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact sequence of reactions and the conditions under which they are carried out are crucial for obtaining a high yield and purity of the compound.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and pH levels. The use of inert atmospheres and specific solvents may also be necessary to prevent unwanted side reactions and to ensure the stability of the intermediate products.
Análisis De Reacciones Químicas
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific structure of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent hydrolysis.
Major Products: The major products formed from these reactions vary based on the type of reaction and the specific reagents used. Detailed analysis of the reaction products can be carried out using techniques such as chromatography and spectroscopy.
Aplicaciones Científicas De Investigación
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on specific biological targets.
Industry: In industrial applications, the compound is used in the synthesis of other chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. Detailed studies on the mechanism of action can provide insights into its potential therapeutic and industrial uses.
Comparación Con Compuestos Similares
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include those with related structures or similar functional groups. Examples include compounds with similar molecular weights or those that undergo similar chemical reactions.
Uniqueness: The uniqueness of compound “this compound” lies in its specific molecular structure and the unique properties it exhibits. These properties make it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-4-2-3-10(7-12)16(22)13(9-20)17(23)21-15-6-5-11(18)8-14(15)19/h2-8,21,23H,1H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPJBIZSKHQEU-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=C(NC2=C(C=C(C=C2)F)F)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C(=C(/NC2=C(C=C(C=C2)F)F)\O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B7788076.png)
![sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7788079.png)
![sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7788081.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B7788088.png)

![ethyl 2-[(4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7788113.png)


![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide](/img/structure/B7788138.png)
![(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B7788139.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7788146.png)

![2-[1-(pentylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788179.png)
